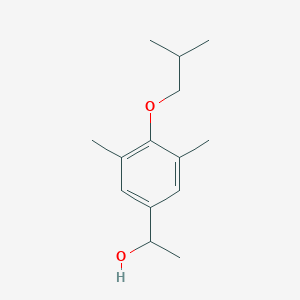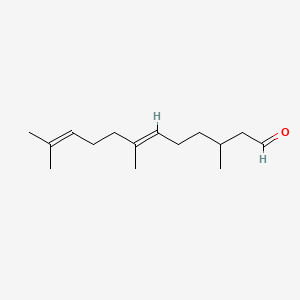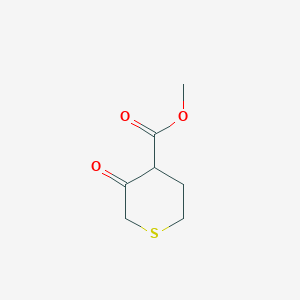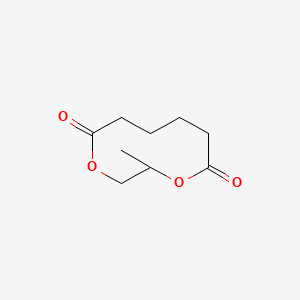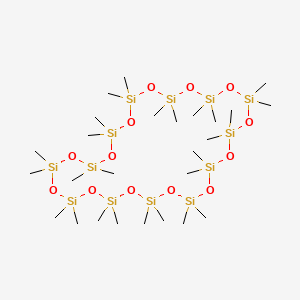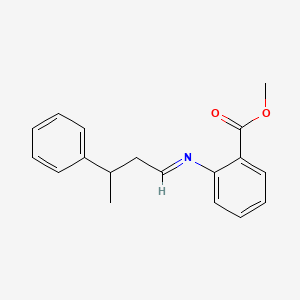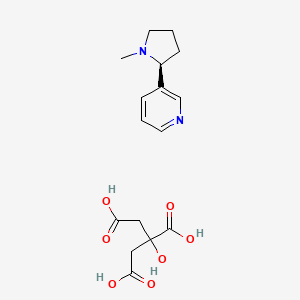
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . This compound, in particular, has garnered attention due to its potential antimicrobial and antifungal properties .
准备方法
The synthesis of 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitutions are common at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its ability to interfere with biochemical pathways is well-documented .
相似化合物的比较
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring. What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C12H11NOS |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
1-(2-methyl-4-phenyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NOS/c1-8(14)12-11(13-9(2)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI 键 |
KNZKCCIJDYPVAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
